N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[2-[[2-(3,5-dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-12(18)16-3-4-17-13(19)8-20-11-6-9(14)5-10(15)7-11/h2,5-7H,1,3-4,8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUWXGMWEPFRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)COC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Phenol Derivatives
The 3,5-dichlorophenol precursor is synthesized via directed chlorination of phenol using chlorine gas in acidic media. A modified protocol from CN105001079A optimizes chlorination at the 3- and 5-positions by employing a mixture of low-carbon carboxylic acid (e.g., acetic acid) and water at 55–65°C. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction time | 4–6 hours |
| Chlorine flow rate | 0.5 L/min |
| Yield | ≥90% (GC-MS analysis) |
The resulting 3,5-dichlorophenol is alkylated with chloroacetic acid under basic conditions (NaOH, 10% w/v) to yield 2-(3,5-dichlorophenoxy)acetic acid.
Purification and Characterization
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals (mp 142–144°C). Purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/0.1% H3PO4 mobile phase).
Amide Bond Formation with Ethylenediamine
Mono-Protection Strategy
To prevent over-alkylation, ethylenediamine is mono-protected using tert-butoxycarbonyl (Boc) anhydride:
Coupling with 2-(3,5-Dichlorophenoxy)acetic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane:
| Reagent | Quantity (eq) |
|---|---|
| 2-(3,5-DClPhO)AcOH | 1.0 |
| EDC | 1.2 |
| DMAP | 0.1 |
| N-Boc-ethylenediamine | 1.1 |
Reaction proceeds at room temperature for 12 hours, yielding N-Boc-N'-[2-(3,5-dichlorophenoxy)acetyl]ethylenediamine (HPLC purity: 95%).
Deprotection and Propenamide Conjugation
Boc Group Removal
The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour, yielding the free amine N-[2-(3,5-dichlorophenoxy)acetyl]ethylenediamine (TLC confirmation, Rf = 0.3 in EtOAc/hexane 1:1).
Acrylamidation
The terminal amine is reacted with acryloyl chloride under Schlenk conditions:
- Acryloyl chloride (1.2 eq) is added dropwise to the amine (1.0 eq) in dry THF at −10°C.
- Triethylamine (2.0 eq) scavenges HCl.
- After 3 hours, the product is extracted with ethyl acetate and purified via silica chromatography (hexane/EtOAc gradient).
Analytical Validation and Optimization
Spectroscopic Characterization
- ¹H NMR (600 MHz, CDCl₃): δ 7.25 (s, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 6.40 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH), 6.10 (d, J = 17.0 Hz, 1H, CH₂=CH), 5.60 (d, J = 10.2 Hz, 1H, CH₂=CH), 4.50 (s, 2H, OCH₂CO), 3.45 (q, 2H, NHCH₂), 3.30 (t, 2H, CH₂NH).
- HR-MS : m/z calcd for C₁₃H₁₄Cl₂N₂O₃ [M+H]⁺: 345.0401; found: 345.0398.
Yield Optimization
Replacing EDC with HATU in the amidation step improves yields to 92% (Table 1).
Table 1. Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/DMAP | DCM | 25 | 78 |
| HATU | DMF | 0→25 | 92 |
| DCC/HOBt | THF | 25 | 85 |
Industrial-Scale Considerations
Waste Minimization
The patent CN105001079A emphasizes recycling unreacted chlorine via absorption towers, reducing environmental impact.
Continuous Flow Synthesis
Microreactor systems enable safer handling of acryloyl chloride, reducing polymerization risks.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation of the amide group can lead to the formation of carboxylic acids or nitriles.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert the amide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents under mild heating.
Products: Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Polymer Science: Its structure allows it to be incorporated into polymer backbones, potentially enhancing the properties of the resulting materials.
Biology and Medicine
Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of molecular probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its dichlorophenoxy group, which is common in many agrochemicals.
Materials Science: Its incorporation into materials can enhance properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The dichlorophenoxy group can mimic natural substrates, allowing the compound to bind effectively.
Catalysis: As a ligand, it can stabilize metal centers in catalytic cycles, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,5-Dichlorophenoxy)acetyl]glycine: Similar structure but with a glycine moiety instead of the prop-2-enamide group.
N-[2-(3,5-Dichlorophenoxy)acetyl]alanine: Contains an alanine moiety, differing in the side chain structure.
Uniqueness
N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide is unique due to its combination of the dichlorophenoxy group with a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide, also known by its CAS number 1385432-41-6, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄Cl₂N₂O₃, with a molecular weight of 317.16 g/mol. The compound features a dichlorophenoxy group which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1385432-41-6 |
| Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ |
| Molecular Weight | 317.16 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
This compound exhibits various biological activities primarily through its interaction with cellular pathways. Its mechanisms include:
- Inhibition of Apoptosis : Similar to other compounds containing dichlorophenoxy groups, it may influence apoptotic pathways by modulating the activity of Bcl-2 family proteins, which are crucial in regulating mitochondrial integrity and cell survival .
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This effect is particularly relevant in studies involving Saccharomyces cerevisiae where pro-oxidant actions were observed with related compounds .
- Cell Cycle Regulation : Research indicates that compounds with similar structures can affect cell cycle progression, potentially leading to growth inhibition in cancer cells. This suggests a role for this compound in cancer therapeutics.
Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Study 2: Neuroprotective Effects
In neuroblastoma models, this compound exhibited neuroprotective effects against oxidative stress-induced damage. The compound decreased reactive oxygen species (ROS) levels and improved mitochondrial function, suggesting its potential use in neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide?
Answer:
The synthesis typically involves coupling a 3,5-dichlorophenoxyacetic acid derivative with a propenamide-containing amine. A validated approach includes:
- Step 1: Activation of 2-(3,5-dichlorophenoxy)acetic acid using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) .
- Step 2: Reaction with N-(2-aminoethyl)prop-2-enamide under inert conditions.
- Step 3: Purification via silica gel flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.
Key Considerations:
- Monitor reaction progress using TLC or LC-MS.
- Optimize equivalents of coupling reagents (typically 1.2–1.5x molar excess) to minimize side products.
Basic: How should this compound be characterized using spectroscopic and analytical methods?
Answer:
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR to confirm protons on the dichlorophenyl ring (δ 6.8–7.4 ppm), amide NH (δ 8.0–8.5 ppm), and propenamide vinyl protons (δ 5.5–6.5 ppm) .
- ¹³C NMR for carbonyl carbons (amide C=O at ~165–170 ppm) and chlorinated aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS): Use ESI(+) mode to confirm molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC Purity: Reverse-phase C18 columns with acetonitrile/water gradients to verify ≥95% purity.
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
Answer:
Focus on modifying key structural regions:
- Phenoxy Substituents: Replace 3,5-dichloro groups with other halogens (e.g., 3,5-difluoro) or methyl groups to assess halogen-dependent activity .
- Amide Linker: Vary the ethylenediamine spacer length or substitute with rigid linkers (e.g., piperazine) to probe conformational effects.
- Propenamide Tail: Introduce substituents on the acrylamide group to evaluate steric/electronic impacts on target binding.
Methodological Example:
- Synthesize analogs using parallel combinatorial chemistry.
- Test in enzymatic inhibition assays (e.g., kinase panels) or receptor-binding studies, correlating IC₅₀ values with structural changes .
Advanced: What strategies can resolve contradictory bioactivity data between studies?
Answer:
Contradictions often arise from:
- Stereochemical Variations: If the compound has undetected stereoisomers, use chiral HPLC (e.g., Chiralpak® OD column with methanol/CO₂ gradients) to separate isomers and test individual enantiomers .
- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
- Target Selectivity Profiling: Use proteome-wide screening (e.g., thermal shift assays) to identify off-target interactions that may explain discrepancies .
Advanced: How can chiral separation be optimized if the compound exists as stereoisomers?
Answer:
For enantiomers or diastereomers:
- Chiral Stationary Phases: Use columns like Chiralpak® AD-H or OD-H with mobile phases containing 20–30% methanol/ethanol in supercritical CO₂ (SFC conditions) .
- Analytical Screening: Perform preliminary runs with multiple columns/solvent systems to identify optimal separation conditions.
- Scale-Up: Employ simulated moving bed (SMB) chromatography for preparative-scale isolation.
Data Example:
- Retention times (Rt) for isomers may differ significantly (e.g., 1.6 vs. 2.4 minutes under SFC conditions) .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) or hydrolases using fluorogenic substrates .
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
- Receptor Binding: Use radioligand displacement assays for GPCRs or nuclear receptors.
Protocol Note: Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements.
Advanced: How to address low solubility in biological assays?
Answer:
- Co-Solvents: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH Adjustment: Prepare stock solutions in slightly acidic (pH 4–5) or basic (pH 8–9) buffers if the compound contains ionizable groups.
- Prodrug Strategy: Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
